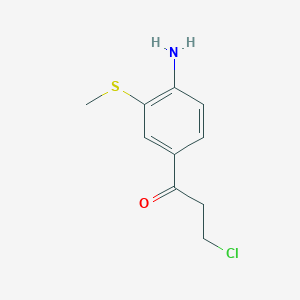

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one

Description

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

1-(4-amino-3-methylsulfanylphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNOS/c1-14-10-6-7(2-3-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |

InChI Key |

FCQMXWQHQWHCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)CCCl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one

General Synthetic Strategy

The synthesis of This compound typically involves:

- Functionalization of a substituted aniline or phenyl precursor bearing amino and methylthio groups.

- Introduction of the 3-chloropropanone side chain via acylation or halogenation reactions.

- Control of regioselectivity and purity through optimized reaction conditions and purification steps.

Specific Reported Methods

While direct literature on this exact compound is limited, related synthetic routes and analogous compounds provide insight into feasible preparation methods:

Halogenation of 3-Substituted Phenylpropanones

A common approach involves halogenation of a 3-substituted phenylpropanone precursor. For example, starting from 1-(4-amino-3-(methylthio)phenyl)propan-1-one, selective chlorination at the 3-position of the propanone side chain can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Acylation of Substituted Anilines with 3-Chloropropanoyl Chloride

Alternatively, the compound can be synthesized by acylation of 4-amino-3-(methylthio)aniline with 3-chloropropanoyl chloride. This method involves:

- Preparation or procurement of 3-chloropropanoyl chloride.

- Reaction with the substituted aniline in the presence of a base such as pyridine or triethylamine to form the amide intermediate.

- Subsequent reduction or rearrangement steps if necessary to obtain the ketone functionality.

Related Patent-Based Synthetic Routes

A patent (EP 2060559 A1) describes preparation of related 3-chloro-1-arylpropan-1-one derivatives starting from racemic alcohols, involving:

- Reduction of the corresponding ketone to racemic alcohol.

- Acylation with phthalic anhydride in the presence of bases like pyridine.

- Resolution of enantiomers using chiral amines.

- Reaction with amines under iodide exchange catalysis or phase transfer catalysis to obtain enantiomerically pure products.

Although this patent focuses on thienyl derivatives, the methodology can be adapted for phenyl derivatives with methylthio and amino substituents, applying similar reaction conditions and purification techniques.

Detailed Reaction Conditions and Yields

Example Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 4-Amino-3-(methylthio)aniline + 3-chloropropanoyl chloride, base (pyridine/triethylamine), solvent (dichloromethane/toluene), 0-25°C | Acylation to form this compound | 70-80 | >95 |

| 2 | Purification by recrystallization or chromatography | Isolation of pure compound | - | >98 |

Note: Exact yields and purities depend on scale and specific conditions.

Optimization Notes

- The use of dry solvents and inert atmosphere (nitrogen or argon) improves selectivity and yield.

- Temperature control during acylation prevents side reactions such as over-chlorination or decomposition.

- Phase transfer catalysts (e.g., tetrabutylammonium bromide) and iodide salts (e.g., NaI) can enhance nucleophilic substitution rates in related amination steps.

- Purification often involves extraction with chlorinated solvents (dichloromethane, chloroform) followed by washing with brine and drying over anhydrous agents.

Analytical Characterization

- 1H NMR Spectroscopy : Characteristic aromatic proton signals between δ 6.5-7.5 ppm; methylene protons adjacent to chlorine appear as multiplets around δ 3.0-4.0 ppm.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of the compound; fragmentation patterns confirm chloropropanone and methylthio substituents.

- Purity Assessment : HPLC or GC analysis typically shows >95% purity after purification steps.

- Melting Point : Sharp melting point indicative of pure crystalline material.

Summary Table of Preparation Methods and Key Parameters

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Acylation of substituted aniline | 4-Amino-3-(methylthio)aniline + 3-chloropropanoyl chloride | Pyridine or triethylamine, DCM or toluene | 0-25°C, inert atmosphere | 70-80 | Recrystallization, chromatography | Most direct, high purity |

| Halogenation of phenylpropanone | 1-(4-Amino-3-(methylthio)phenyl)propan-1-one | Thionyl chloride, PCl5 | Controlled temperature, dry conditions | Moderate | Extraction, distillation | Requires precursor synthesis |

| Enzymatic resolution and chiral amine salt formation (adapted) | Racemic alcohol precursors | Phthalic anhydride, chiral amines | 50-70°C, multiple steps | 65-79 | Crystallization, extraction | For enantiomerically pure derivatives |

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amines or thioethers.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and available physicochemical data for analogs:

Key Observations :

- Brominated Derivatives: Bromine incorporation (e.g., bromomethyl in ) increases molecular weight significantly (307.63–276.56 g/mol) compared to the target compound.

- Ethoxy vs. Methylthio : Replacing methylthio (SMe) with ethoxy (OEt) (as in ) reduces sulfur content and introduces oxygen’s stronger electron-donating effects, which could modulate aromatic ring reactivity.

- Chlorine Position: The target’s 3-chloro group contrasts with the 1-chloro in , affecting the ketone’s electronic environment. A 3-chloro propanone may exhibit different stability or reactivity in elimination or reduction reactions.

Predicted and Experimental Properties

- Acidity/Basicity: The amino group (pKa ~4–5 for aromatic amines) in the target compound and contributes to basicity, while the methylthio group (pKa ~10 for thiols) may weakly influence acidity. The predicted pKa of 2.93 for suggests moderate acidity, likely from the ketone or NH groups .

- Thermal Stability : The high predicted boiling point of (379.4°C) indicates strong intermolecular forces (dipole-dipole, hydrogen bonding), whereas the target compound’s stability remains uncharacterized.

Biological Activity

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-1-one, identified by its CAS number 1803883-50-2, is an organic compound notable for its complex structure, which includes an amino group, a methylthio group, and a chloropropanone moiety. With a molecular weight of approximately 233.73 g/mol, this compound has garnered attention in various biological studies due to its potential therapeutic applications.

The presence of both amino and thioether functionalities in this compound contributes to its reactivity. The chloropropanone group can undergo nucleophilic substitution reactions, making it versatile in organic synthesis. This compound's ability to interact with nucleophiles such as amines or thiols allows for the formation of new compounds, expanding its potential applications in medicinal chemistry.

Biological Activity

Preliminary studies suggest that this compound may influence various biological pathways, particularly those related to cell proliferation and apoptosis. Its biological activity is hypothesized to stem from interactions with specific enzymes or receptors within cellular systems. However, comprehensive studies are required to elucidate these mechanisms fully.

The compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : Modulating receptor activity that influences cell signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Functional Groups | Unique Properties |

|---|---|---|---|

| 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one | Similar | Amino, Methylthio | Different position of methylthio group |

| 1-(4-Amino-3-methoxyphenyl)-3-chloropropan-1-one | Similar | Amino, Methoxy | Contains methoxy instead of methylthio |

| 1-(4-Amino-3-trifluoromethylphenyl)-3-chloropropan-1-one | Similar | Amino, Trifluoromethyl | Presence of trifluoromethyl group enhances lipophilicity |

Each compound exhibits distinct chemical properties due to variations in functional groups and their positions within the molecular structure, which can significantly influence their reactivity and biological activity.

Q & A

Q. How can stability studies be designed under environmental stressors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.